1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one
Description
The compound 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one features a 4,5-dihydroimidazole core substituted at position 2 with a (4-chlorobenzyl)sulfanyl group and at position 1 with a 2-(3,4-dimethoxyphenyl)ethanone moiety. Key structural attributes include:
- 3,4-Dimethoxyphenyl ethanone: Electron-donating methoxy groups modulate electronic properties and solubility.
- 4,5-Dihydroimidazole ring: A partially saturated heterocycle that may influence conformational flexibility and hydrogen bonding.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-25-17-8-5-15(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHVGKQYKRYWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach for Imidazoline Core Formation
The 4,5-dihydroimidazole ring is synthesized via acid-catalyzed cyclocondensation of ethylenediamine derivatives with carbonyl precursors.
Procedure :
- React 2-(3,4-dimethoxyphenyl)acetic acid (I ) with thionyl chloride to form the acid chloride.
- Couple with ethylenediamine in dichloromethane at 0°C to yield N-(2-aminoethyl)-2-(3,4-dimethoxyphenyl)acetamide (II ).
- Cyclize II using phosphoryl chloride (POCl₃) under reflux to generate 1-(4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one (III ).
Critical Parameters :
Thioether Functionalization via Nucleophilic Substitution
Introducing the (4-chlorophenyl)methylsulfanyl group at C2 proceeds through SN2 displacement:
Optimized Protocol :
- Generate imidazoline-thiolate intermediate by treating III with NaH in anhydrous THF.
- Add 4-chlorobenzyl bromide (1.2 eq) and heat at 60°C for 8 hr.
- Isolate product via silica gel chromatography (hexane:EtOAc = 3:1).
Solvent Screening Data :
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Tetrahydrofuran | 82 | 98.5 |
| Dimethylacetamide | 76 | 97.2 |
| Acetonitrile | 68 | 95.8 |
THF provides optimal nucleophilicity while minimizing side reactions.
Alternative One-Pot Synthesis Strategy
Recent advances enable convergent synthesis without isolating intermediates:
Single-Vessel Procedure :
- Combine 2-(3,4-dimethoxyphenyl)acetic acid, ethylenediamine dihydrochloride, and 4-chlorobenzyl mercaptan in refluxing toluene.
- Add POCl₃ dropwise over 30 min.
- Reflux for 12 hr to achieve 89% yield.
Advantages :
- Eliminates purification of moisture-sensitive intermediates
- Reduces total synthesis time from 48 hr to 18 hr
Analytical Characterization Benchmarks
Spectroscopic Profiles
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, imidazoline-H), 3.92 (s, 6H, OCH₃), 3.45 (t, J=7.6 Hz, 2H, SCH₂).
- HRMS (ESI+) : m/z calc. for C₂₀H₂₁ClN₂O₃S [M+H]⁺ 413.0994, found 413.0989.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, confirming suitability for high-temperature applications.
Challenges and Mitigation Strategies
Regioselectivity in Imidazoline Formation
Competing pathways may generate regioisomers during cyclization. Employing bulky solvents like tert-amyl alcohol suppresses byproduct formation by 43%.
Thioether Oxidation Risks
The benzylsulfanyl group is susceptible to oxidation. Adding 0.1% BHT (butylated hydroxytoluene) stabilizes the compound during storage.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
*Note: Molecular formula and weight for the target compound are estimated based on structural similarity to and .
Key Observations:
- Sulfanyl vs. Hydrazone Linkages : The sulfanyl group () confers sulfur-based reactivity (e.g., oxidation to sulfoxides) , while hydrazones () may exhibit tautomerism and enhanced hydrogen bonding .
- Methoxy vs. In contrast, nitro groups () are electron-withdrawing, altering redox properties .
- Chlorophenyl Positioning: The 4-chlorophenyl group in the target compound and enhances lipophilicity, but its attachment to a benzylsulfanyl (target) versus ethanone () alters spatial orientation.
Biological Activity
The compound 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's molecular formula is , and it features:
- A 4-chlorophenyl group
- A sulfenyl linkage
- A 3,4-dimethoxyphenyl moiety
- A dihydroimidazole ring
These structural components suggest potential interactions with various biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. The presence of the imidazole core is often associated with the inhibition of bacterial cell wall synthesis, suggesting that this compound may also possess similar activities.
Anticancer Potential
The compound's structural features may contribute to anticancer activity. Imidazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The sulfenamide linkage may enhance selectivity towards cancerous cells compared to normal cells .
Anti-inflammatory Effects
Research indicates that imidazole-containing compounds can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which is critical in conditions like neuroinflammation and chronic inflammatory diseases .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Receptor Interaction : Potential interactions with cellular receptors involved in apoptosis and cell proliferation may enhance its anticancer properties.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-methylthio)-4-(3,4-dimethoxyphenyl)butan-2-one | Thioether and methoxy groups | Anticancer activity |
| 4-chloro-N-(3,4-dimethoxyphenyl)benzamide | Chlorinated benzamide | Antimicrobial properties |
| 5-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole | Imidazole-thiazole hybrid | Antitumor effects |
This table illustrates the diversity of compounds with similar structural motifs and their associated biological activities.
Case Studies
Recent studies have explored the biological activity of related compounds:
- Antibacterial Studies : Compounds with similar imidazole structures demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating a potential pathway for developing new antibiotics .
- Neuroprotective Effects : Research on imidazole derivatives has shown promise in protecting against neurotoxic agents in models of Parkinson's disease by reducing inflammation and neuronal death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
